Positional Isomer Differentiation: 5-Carbamoyl vs. 4-Carbamoyl Substitution Pattern
5-Carbamoyl-1,2,3,6-tetrahydropyridine and its 4-carbamoyl positional isomer have identical molecular formulas (C6H10N2O, MW 126.16 g/mol) and computed XLogP3-AA values [1]. However, the 4-carbamoyl scaffold has yielded TRPV1 antagonists with IC50 values from 10 to 124 nM in human recombinant TRPV1 expressed in 1321N1 cells, assessed by inhibition of capsaicin-induced calcium influx [2]. In contrast, the 5-carbamoyl isomer has been patented as an intermediate for CRF receptor antagonists, with binding assessed via [125I]-CRF displacement in rat frontal cortex membranes [3]. No TRPV1 activity has been reported for the 5-carbamoyl isomer, nor has CRF activity been reported for the 4-carbamoyl isomer, indicating that the substitution position directs target selectivity.
| Evidence Dimension | Biological target engagement by scaffold substitution position |
|---|---|
| Target Compound Data | 5-carbamoyl isomer: Patented as CRF antagonist intermediate; no TRPV1 activity reported |
| Comparator Or Baseline | 4-carbamoyl isomer: TRPV1 antagonist derivatives with IC50 10–124 nM (human recombinant TRPV1, capsaicin-induced Ca2+ influx assay); no CRF activity reported |
| Quantified Difference | Qualitative target divergence: 5-carbamoyl → CRF pathway; 4-carbamoyl → TRPV1 pathway |
| Conditions | CRF binding: [125I]-CRF displacement in rat frontal cortex membranes (US6600038). TRPV1: human recombinant TRPV1 in 1321N1 cells, FLIPR assay (Brown et al., 2008). |
Why This Matters
Procurement decisions for SAR campaigns must be guided by scaffold-target pairing: the 5-carbamoyl isomer provides access to CRF-relevant chemical space, while the 4-carbamoyl isomer addresses TRPV1 programs.
- [1] PubChem CID 12069438, 5-Carbamoyl-1,2,3,6-tetrahydropyridine, computed properties: XLogP3-AA = -0.9. National Center for Biotechnology Information. View Source
- [2] Brown B.S. et al., Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists, Bioorg. Med. Chem., 2008, 16, 8516-8525. View Source
- [3] US6600038B1, Carbamoyl tetrahydropyridine derivatives, Nakazato A. et al., Taisho Pharmaceutical Co. Ltd., 2003. CRF receptor binding assay: [125I]-CRF (0.2 nM), rat frontal cortex membrane preparation, 25°C, 2 h incubation. View Source
